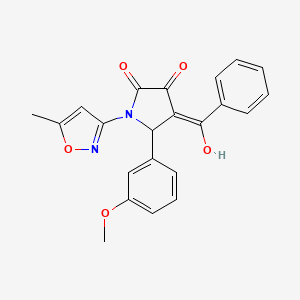
N-(2,5-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide, commonly referred to as DMPHQ, is an organic compound with a wide range of applications in the scientific research world. DMPHQ is a small molecule that has been studied for its potential to act as a drug, as well as for its various biochemical and physiological effects.
科学的研究の応用
DMPHQ has been studied for its potential to act as a drug, as well as for its various biochemical and physiological effects. It has been investigated as a potential treatment for diseases such as cancer, Alzheimer’s, and Parkinson’s. DMPHQ has also been studied for its ability to act as an antioxidant, and as an anti-inflammatory agent. Additionally, it has been studied for its potential to modulate the activity of certain enzymes and proteins, and to regulate the expression of genes.
作用機序
Target of Action
The compound N-(2,5-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide is a derivative of the 2C family of phenethylamine drugs . It is known to exhibit high binding affinity for serotonin 5-HT2A and 5-HT2C receptors . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle.
Mode of Action
The compound acts as a potent agonist of the 5-HT2A and 5-HT2C receptors . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound’s interaction with the 5-HT2A and 5-HT2C receptors triggers a series of biochemical reactions that result in its psychoactive effects .
Biochemical Pathways
The compound’s interaction with the 5-HT2A and 5-HT2C receptors affects several biochemical pathways. These include the serotonin pathway, which plays a key role in mood regulation, and the glutamate pathway, which is involved in cognitive functions such as learning and memory .
Pharmacokinetics
Similar compounds are known to be extensively metabolized in the liver, with metabolites excreted in the urine . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The compound’s action on the 5-HT2A and 5-HT2C receptors results in a range of effects at the molecular and cellular level. These include alterations in neurotransmitter levels, which can lead to changes in mood, perception, and cognition . .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These may include the presence of other substances, the physiological state of the individual, and genetic factors. Specific information on how these factors influence the action of n-(2,5-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide is currently lacking .
実験室実験の利点と制限
The main advantage of using DMPHQ in laboratory experiments is that it is relatively easy to synthesize and can be used in a wide variety of experiments. Additionally, it is relatively stable and can be stored for long periods of time. However, there are also some limitations to using DMPHQ in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is still not fully understood, which can make it difficult to predict its effects.
将来の方向性
There are many potential future directions for the study of DMPHQ. For example, further research could be done to better understand its mechanism of action and to identify new applications for it. Additionally, further research could be done to identify new ways to synthesize DMPHQ, as well as to identify new methods for purifying and storing it. Furthermore, further research could be done to identify new biochemical and physiological effects of DMPHQ, as well as to explore its potential to treat various diseases. Finally, further research could be done to explore its potential for use as an antioxidant, anti-inflammatory, and neuroprotective agent.
合成法
DMPHQ can be synthesized in a laboratory setting by a reaction between an amine and a carboxylic acid in the presence of a base. The reaction is carried out in a solvent such as ethanol or isopropanol, and a catalyst such as p-toluenesulfonic acid is added to speed up the reaction. The reaction produces a white solid that is then purified and recrystallized to obtain the desired product.
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-11-7-8-16(24-2)15(9-11)20-18(22)13-10-19-14-6-4-3-5-12(14)17(13)21/h3-10H,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNUJRGIKSFDCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CNC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B6421498.png)
![methyl 4-({7-hydroxy-2-methyl-4-oxo-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-3-yl}oxy)benzoate](/img/structure/B6421510.png)
![2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6421512.png)
![(2Z)-6-[(2-methylprop-2-en-1-yl)oxy]-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6421519.png)
![7-methyl-2H,3H-furo[2,3-b]quinoline](/img/structure/B6421527.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6421531.png)
![7-hydroxy-3-(4-methoxyphenyl)-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B6421549.png)
![7-hydroxy-3-(4-methoxyphenyl)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one](/img/structure/B6421556.png)

![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6421570.png)
![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6421600.png)
![3-[(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B6421605.png)
![(2Z)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate](/img/structure/B6421606.png)